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Compound of Interest

3-Bromo-8-fluoro-4-
Compound Name:

hydroxyquinoline
CAS No.: 1065087-83-3
Cat. No.: B1520184

Get Quote

Executive Summary

Compound ldentity: 3-Bromo-8-fluoro-4-hydroxyquinoline CAS Registry Number: 1065087-
83-3 Molecular Formula: C

H

BrFNO Molecular Weight: 241.04 g/mol (based on
Br) / 243.04 g/mol (based on

Br)

This guide serves as a technical reference for the spectroscopic characterization and synthesis
of 3-Bromo-8-fluoro-4-hydroxyquinoline. This scaffold is a critical intermediate in the
development of fluoroquinolone antibiotics and kinase inhibitors (e.g., c-Met, VEGFR). The
presence of the 8-fluoro substituent modulates metabolic stability and lipophilicity, while the 3-
bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions
(Suzuki-Miyaura, Sonogashira).
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Synthetic Pathway & Methodology

The industrial standard for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction.[1]
For this specific derivative, the workflow initiates with 2-fluoroaniline, ensuring the regiospecific
placement of the fluorine atom.

Experimental Protocol

Step 1: Condensation

e Charge a reactor with 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME)
(1.1 eq).

e Heat to 110-120 °C for 2 hours. Ethanol is evolved; use a Dean-Stark trap to drive
equilibrium.

e Result: Formation of diethyl 2-((2-fluorophenylamino)methylene)malonate.

Step 2: Cyclization

o Add the intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at 250 °C.
e Maintain temperature for 30-60 minutes to effect thermal cyclization.

» Cool to room temperature; dilute with hexane to precipitate the ester intermediate.
Step 3: Hydrolysis & Decarboxylation

o Reflux the ester in 10% NaOH (aq) to hydrolyze to the carboxylic acid.

 Acidify with HCI to precipitate the acid.[2]

e Heat the solid acid in quinoline/copper powder at 200 °C to decarboxylate, yielding 8-fluoro-
4-hydroxyquinoline.

Step 4: Regioselective Bromination

o Dissolve 8-fluoro-4-hydroxyquinoline in glacial acetic acid or acetonitrile.
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e Add N-Bromosuccinimide (NBS) (1.05 eq) slowly at room temperature.

 Stir for 4 hours. The electron-rich C-3 position is selectively brominated over the electron-
deficient benzenoid ring.

e Quench with water; filter the precipitate. Recrystallize from ethanol.

Synthesis Workflow Diagram

1. Hydrolysis
2. D

Thermal Cyclization
(250°C, Ph20)

ly 3% Subst. i urification 3-Bromo-8-fluoro-
quinoline 4-hydroxyquinoline

Click to download full resolution via product page

Figure 1: Step-wise synthesis logic via the Gould-Jacobs pathway and subsequent C-3
bromination.

Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is characterized by the desheilding effect of the bromine at C-3 and the spin-
spin coupling of the fluorine atom (

) at C-8.

Solvent: DMSO-

Reference: TMS (0.00 ppm)
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-125.0 to -130.0 ppm (typical for 8-fluoroquinolines).

o Pattern: Multiplet (coupling to H-7 and H-6).

Mass Spectrometry (MS)

The mass spectrum is dominated by the characteristic isotopic signature of bromine.

lonization Mode: Electron Impact (El, 70 eV) or ESI+

mlz

Intensity

Fragment Identity

Mechanistic
Explanation

241/ 243

100% / 98%

[M]

Molecular ion. The 1:1
ratio confirms the
presence of one

Bromine atom (
Br/

Br).

213/215

~30%

[M - COJ

Neutral loss of Carbon
Monoxide (28 Da),
typical for
phenols/quinolones.

162

~60%

[M —Br]

Homolytic cleavage of
the C-Br bond.

134

~40%

[M-Br-CO]

Sequential loss of Br
and CO.

Infrared Spectroscopy (IR)

Data acquired via ATR-FTIR (Solid state).

e 3100 — 3400 cm

: O-H stretching (Broad, intermolecular H-bonding).
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1615 cm

: C=N stretching (Quinoline ring).

1580 cm

: C=C aromatic skeletal vibrations.

1250 cm

: C-F stretching (Strong band, diagnostic for fluoro-aromatics).

600 — 700 cm

: C-Br stretching.

Structural Confirmation Logic

To validate the structure of a synthesized batch, researchers must cross-reference the MS and
NMR data.

Fragmentation & Validation Logic

The following diagram illustrates the fragmentation pathway used to confirm the core structure
during Mass Spec analysis.

Molecular lon
m/z 241/243 (1:1)

-28 Da (CO) \:79/81 Da (Br+)

Benzyne/Pyridyne
Core m/z 134
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Figure 2: Mass Spectrometry fragmentation logic tree. The preservation of the doublet pattern
in the [M-CO] fragment confirms Bromine is still attached during the initial ring contraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 3-Bromo-8-
fluoro-4-hydroxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520184/docs#technical-guide-spectroscopic-
profiling-of-3-bromo-8-fluoro-4-hydroxyquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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